5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a heterocyclic compound that features both pyrimidine and thiazole rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors such as 2-chloro-4-methoxymethylpyrimidine with suitable nucleophiles.
Thiazole ring formation: The thiazole ring can be synthesized by cyclization reactions involving thioamides and α-haloketones.
Coupling of the pyrimidine and thiazole rings: This step involves the coupling of the previously formed pyrimidine and thiazole rings under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the synthesis of other complex molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways. For example, it could act as an inhibitor of kinases or other enzymes, leading to the disruption of cellular processes such as cell division or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-amine: Lacks the pyrimidine ring but shares the thiazole moiety.
2-(Methoxymethyl)pyrimidine: Contains the pyrimidine ring but lacks the thiazole moiety.
Thiazolyl-pyrimidine derivatives: Compounds with similar structures but different substituents on the rings.
Uniqueness
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine is unique due to the presence of both the methoxymethyl group on the pyrimidine ring and the methyl group on the thiazole ring. This combination of functional groups and ring systems imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUSOWTZDKTYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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